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Compound of Interest

Compound Name: Z-DL-Val-OH

Cat. No.: B182449

Introduction

N-Carbobenzyloxy-DL-valine (N-CBZ-DL-valine) is a protected form of the amino acid DL-
valine, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group.[1] This
protection is crucial in peptide synthesis, as it prevents the highly reactive amino group from
participating in unwanted side reactions during peptide bond formation.[2] The Cbz group is
favored for its stability under various conditions and its susceptibility to removal by catalytic
hydrogenation, which allows for the selective deprotection of the amino group when required.
[3] N-CBZ-DL-valine serves as a key intermediate in the synthesis of peptides and various
pharmaceutical compounds.[2][4] This technical guide provides a detailed overview of the
synthesis and purification of N-CBZ-DL-valine, aimed at researchers, scientists, and
professionals in drug development.

Physicochemical Properties

N-CBZ-DL-valine is typically a white to off-white crystalline powder.[2][5] It is sparingly soluble
in water but shows good solubility in many organic solvents such as ethanol, acetone, and
ethyl acetate.[2][4]
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Property Value References
CAS Number 3588-63-4 [1][6]
Molecular Formula C13H17NOa4 [1][6]
Molecular Weight 251.28 g/mol [1][6]
Appearance White to off-white crystalline 1]
powder
Melting Point 72-73 °C [5]
Density ~1.2 g/cm?3 [5]

Soluble in ethanol, acetone,
Solubility and ethyl acetate; sparingly [2][4]
soluble in water.

Synthesis of N-CBZ-DL-Valine

The most common method for the synthesis of N-CBZ-DL-valine is the Schotten-Baumann
reaction, which involves the acylation of DL-valine with benzyl chloroformate (Cbz-ClI) under
alkaline conditions.[3] The reaction is typically carried out in an aqueous medium at a controlled
temperature to prevent the degradation of the benzyl chloroformate and to minimize side
reactions.[3]

Experimental Protocol: Synthesis

Materials:

e DL-Valine

e Benzyl chloroformate (Cbz-Cl)

e Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCOs)
e Hydrochloric acid (HCI)

o Ethyl acetate
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e Petroleum ether or Hexane

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Distilled water

e Ice bath

e Magnetic stirrer and stir bar

e pH meter or pH paper

e Separatory funnel

» Rotary evaporator

Procedure:

» Dissolution of DL-Valine: In a reaction flask equipped with a magnetic stirrer, dissolve DL-
valine in a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide
at 0-5 °C using an ice bath.[7][8]

» Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add
benzyl chloroformate dropwise. During the addition, maintain the pH of the reaction mixture
between 9 and 10 by the concurrent addition of a sodium hydroxide solution.[8] The
temperature should be maintained at 0-5 °C throughout the addition to minimize side
reactions.[3][8]

o Reaction: After the complete addition of benzyl chloroformate, allow the reaction mixture to
stir at room temperature for a few hours to ensure the reaction goes to completion.[8]

o Work-up:

o Transfer the reaction mixture to a separatory funnel and wash with ether or ethyl acetate
to remove any unreacted benzyl chloroformate.[7][8]

o Carefully acidify the agueous layer to a pH of 2-3 with dilute hydrochloric acid while
cooling in an ice bath.[7][8] The product, N-CBZ-DL-valine, will precipitate as a white solid
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or oil.

o Extract the product from the acidified aqueous layer with ethyl acetate multiple times.[7][8]
o Combine the organic extracts and wash them with water and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

« |solation: Filter off the drying agent and concentrate the filtrate under reduced pressure using
a rotary evaporator to obtain the crude N-CBZ-DL-valine, which may be a solid or a viscous
0il.[7]

Purification of N-CBZ-DL-Valine

The crude product obtained from the synthesis often contains impurities and requires further
purification. The most common method for purifying N-CBZ-DL-valine is recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

e Crude N-CBZ-DL-valine

o Ethyl acetate

e Hexane or petroleum ether

o Erlenmeyer flask

e Hot plate

e Ice bath

e Buchner funnel and filter paper
e Vacuum flask

Procedure:
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 Dissolution: Dissolve the crude N-CBZ-DL-valine in a minimal amount of hot ethyl acetate.

o Crystallization: Slowly add hexane or petroleum ether to the hot solution until it becomes
slightly cloudy.

e Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice
bath to facilitate complete crystallization.

« |solation of Crystals: Collect the white crystalline product by vacuum filtration using a
Buchner funnel.

e Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture to
remove any remaining impurities.

e Drying: Dry the purified crystals under vacuum to obtain pure N-CBZ-DL-valine.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of N-
CBZ-DL-Valine.
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Caption: Workflow for the synthesis and purification of N-CBZ-DL-Valine.
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Characterization

The identity and purity of the synthesized N-CBZ-DL-valine can be confirmed using various

analytical techniques.

Technique Expected Outcome

A sharp melting point in the range of 72-73 °C

Melting Point o ) )
indicates high purity.[5]
The proton NMR spectrum should show
1H NMR characteristic peaks for the protons of the valine
and the benzyloxycarbonyl group.[1][9]
The carbon NMR spectrum will confirm the
13C NMR _
presence of all carbon atoms in the molecule.
The infrared spectrum will show characteristic
FTIR absorption bands for the N-H, C=0 (urethane
and carboxylic acid), and aromatic C-H
functional groups.
The mass spectrum will show the molecular ion
Mass Spectrometry peak corresponding to the molecular weight of
N-CBZ-DL-valine (251.28 g/mol ).[1]
Conclusion

The synthesis of N-CBZ-DL-valine via the Schotten-Baumann reaction is a robust and widely
used method. Careful control of reaction parameters such as temperature and pH is essential
for achieving high yields and purity. Subsequent purification by recrystallization is an effective
way to obtain a product suitable for use in demanding applications like peptide synthesis and
pharmaceutical development. The detailed protocols and data presented in this guide provide a
solid foundation for the successful synthesis and purification of this important amino acid
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Page loading... [guidechem.com]
e 3. nbinno.com [nbinno.com]

e 4. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers -
Price - Fengchen [fengchengroup.com]

e 5. echemi.com [echemi.com]
e 6. | Advent [adventchembio.com]
e 7. chembk.com [chembk.com]

e 8. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method -
Google Patents [patents.google.com]

* 9. N-Carbobenzyloxy-L-valine(1149-26-4) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Synthesis and Purification of N-CBZ-DL-Valine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182449#synthesis-and-purification-of-n-cbz-dl-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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